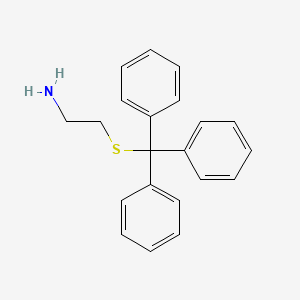

2-(Tritylthio)ethanamine

Beschreibung

Historical Context and Significance in Organic Synthesis

The significance of 2-(Tritylthio)ethanamine is intrinsically linked to the development of protecting group chemistry in organic synthesis. The trityl (triphenylmethyl) group is a classic and widely used protecting group, particularly for thiol functionalities. Its introduction provided a robust method to mask the highly reactive thiol group of cysteamine (B1669678), allowing for selective reactions at other sites of a molecule. smolecule.comontosight.ai This strategic protection is crucial in multi-step syntheses of complex molecules, preventing unwanted side reactions and the formation of disulfides. smolecule.comresearchgate.net The development of methods for the clean deprotection of the trityl group, often under acidic conditions or using specific reagents, further solidified its importance in synthetic strategies. smolecule.comresearchgate.nettotal-synthesis.com

Overview of Key Research Trajectories

Initial interest in this compound was primarily driven by its utility as a protected form of cysteamine, a vital component in various biologically relevant molecules. Over time, research has expanded into several key trajectories. A significant area of investigation is its application in medicinal chemistry, where derivatives have been explored for their potential therapeutic properties. smolecule.com Another major research avenue is its use in the synthesis of radiopharmaceuticals, particularly for the labeling of biomolecules with technetium-99m. nih.govunm.edu Furthermore, its role in peptide and peptidomimetic synthesis as a cysteine surrogate continues to be an active area of research, enabling the creation of novel protein structures and functionalities. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tritylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOWICPSVWHCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911219 | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-85-8 | |

| Record name | 1095-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Tritylthio Ethanamine

Established Synthetic Pathways

Synthesis via Cysteamine (B1669678) and Trityl Halides

The principal and most frequently utilized method for preparing 2-(Tritylthio)ethanamine is through the reaction of cysteamine with a trityl halide, most commonly trityl chloride. ontosight.ai This synthesis proceeds via a nucleophilic substitution mechanism, where the sulfur atom of cysteamine attacks the electrophilic carbon of the trityl halide, displacing the halide. To neutralize the hydrohalic acid generated as a byproduct, a base is typically included in the reaction mixture.

The choice of solvent and base is critical for optimizing the reaction. Commonly used solvents include dichloromethane, chloroform (B151607), and dimethylformamide (DMF). ontosight.ai The base can be an organic amine, such as triethylamine, or an inorganic base. Reaction progress is often monitored using thin-layer chromatography (TLC) to confirm the consumption of starting materials. One specific protocol involves the S-alkylation of cysteamine with 4-methoxytrityl chloride in trifluoroacetic acid. nih.gov

| Reactants | Reagents | Solvent | Yield |

| Cysteamine, Trityl chloride | Trifluoroacetic acid | Not specified | Not specified |

| Cysteamine, 4-Methoxytrityl chloride | Trifluoroacetic acid | Not specified | Not specified nih.gov |

The prevalence of this method is due to its reliability and the commercial availability of the reactants. The trityl group serves as an effective protecting group for the thiol functionality, which allows for subsequent chemical modifications at the amine position without interference from the highly reactive thiol group.

Alternative Synthetic Routes and Innovations

While the reaction of cysteamine with trityl halides is the standard, alternative synthetic strategies have been developed. These alternative routes often aim to improve yields, simplify purification processes, or utilize different starting materials. For instance, a related synthesis involves reacting 4-methoxythiophenol with 2-chloroethylamine (B1212225) monohydrochloride in the presence of potassium carbonate and diisopropylethylamine in tetrahydrofuran (B95107) (THF), which results in a 97% yield of the corresponding thioether. Although this example does not produce this compound itself, the methodology could potentially be adapted.

Functional Group Interconversions and Reactivity Profiling

Amine Reactivity in Complex Systems

The primary amine group in this compound is a key functional group that allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. cymitquimica.commsu.edu As a nucleophile, it readily participates in reactions such as acylation and alkylation. cymitquimica.commsu.edu For example, it can react with carboxylic acids or their derivatives to form amides, a fundamental reaction in the synthesis of peptides and other complex molecules. msu.edu

The reactivity of the amine can be influenced by the bulky trityl group, which can provide steric hindrance. cymitquimica.com However, the fundamental reactivity remains that of a primary amine. msu.eduwikipedia.org In complex molecular systems, the selective reaction of the amine in the presence of other functional groups is a significant advantage of this compound.

Thiol/Thioether Reactivity and Transformations

The thioether linkage in this compound is generally stable under many reaction conditions, a desirable feature for a protecting group. cymitquimica.com However, the sulfur atom can undergo specific transformations. For instance, it can be oxidized to form sulfoxides and sulfones. The thioether can also react with certain metal complexes, leading to the insertion of the sulfur atom into metal-metal bonds. nih.gov The bulky trityl group sterically hinders the sulfur atom, which can influence its reactivity. cymitquimica.com The primary function of the tritylthio group is to protect the thiol from undesired reactions, such as oxidation to disulfides.

Trityl Group Cleavage and Thiol Regeneration

A crucial aspect of utilizing the trityl group in synthesis is its efficient and selective removal to regenerate the free thiol. The cleavage of the S-trityl group is typically accomplished under acidic conditions. total-synthesis.compeptide.com A common method involves treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger like triethylsilane or triisopropylsilane. peptide.com These scavengers trap the reactive trityl cation formed during cleavage, preventing it from re-reacting with the thiol or other sensitive functional groups. total-synthesis.com The S-trityl group can also be removed with simultaneous oxidation to form disulfides using reagents like iodine or thallium(III) trifluoroacetate. peptide.com

Interestingly, the S-trityl bond is stable to strong Brønsted acids in aqueous solutions, while N-trityl and O-trityl bonds are cleaved under these conditions. nih.govacs.org Conversely, mercury salts can be used to selectively deprotect the thiol in the presence of N-trityl and O-trityl groups. nih.govacs.org This differential reactivity allows for selective deprotection strategies in complex molecules. nih.govacs.org

| Deprotection Method | Reagents | Key Features |

| Acidic Cleavage | Trifluoroacetic acid (TFA), scavengers (e.g., triethylsilane) | Commonly used, regenerates the free thiol. peptide.com |

| Oxidative Cleavage | Iodine or Thallium(III) trifluoroacetate | Forms disulfide bonds directly. peptide.com |

| Metal-Assisted Cleavage | Mercury salts (e.g., HgCl₂) and NaBH₄ | Selective for S-trityl groups over N- and O-trityl groups. nih.govacs.org |

Stereochemical Considerations in Synthesis

The synthesis of this compound, an achiral molecule, does not inherently involve stereochemical considerations. However, the principles of stereocontrol become paramount when synthesizing chiral derivatives of this compound, where specific stereoisomers are desired. Asymmetric synthesis strategies are employed to introduce chirality and selectively produce one enantiomer or diastereomer over others. These methods often rely on the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction.

A notable example of this approach is the asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine, a chiral analog of this compound. This process utilizes a chiral auxiliary to control the formation of a new stereocenter. nih.gov The general principle of using a chiral auxiliary involves attaching it to a prochiral substrate, performing a diastereoselective reaction to create a new chiral center, and then removing the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org

In the synthesis of the aforementioned α-methylcysteine derivative, camphorsultam serves as an effective chiral auxiliary. nih.gov Specifically, (1R)-(+)-2,10-camphorsultam and (1S)-(-)-2,10-camphorsultam are acylated to form intermediates that are then stereoselectively alkylated. The bulky nature of the camphorsultam directs the approach of the electrophile, in this case, methyl iodide, to the less sterically hindered face of the enolate. This facial bias results in the formation of a new stereocenter with a predictable configuration.

The alkylation of the phenylthiazolinylcamphorsultam intermediates occurs from the β-face, leading to the formation of (S)-α-methylcysteine from (1R)-(+)-2,10-camphorsultam and (R)-α-methylcysteine from (1S)-(-)-2,10-camphorsultam following acidic hydrolysis. nih.gov Subsequent protection of the thiol group with a trityl group and the amine function with a fluorenylmethyloxycarbonyl (Fmoc) group furnishes the final protected chiral amino acid. nih.gov

The choice of the chiral auxiliary is critical for the efficiency and stereoselectivity of the reaction. Various auxiliaries have been developed for asymmetric synthesis, including oxazolidinones and pseudoephedrine-based compounds, each with its own advantages for specific transformations. wikipedia.org The successful application of camphorsultam in the synthesis of a chiral analog of this compound highlights a key strategy for accessing stereochemically pure compounds within this chemical family.

The following table summarizes the key aspects of the stereoselective synthesis of a chiral derivative related to this compound, illustrating the role of the chiral auxiliary in determining the final stereochemistry.

| Starting Material (Chiral Auxiliary) | Key Intermediate | Electrophile | Stereochemical Outcome | Final Product (Derivative) |

| (1R)-(+)-2,10-Camphorsultam | (+)-2-Phenylthiazolinylcamphorsultam | Methyl Iodide (MeI) | Alkylation from the β-face | (S)-N-Fmoc-S-trityl-α-methylcysteine |

| (1S)-(-)-2,10-Camphorsultam | (-)-2-Phenylthiazolinylcamphorsultam | Methyl Iodide (MeI) | Alkylation from the β-face | (R)-N-Fmoc-S-trityl-α-methylcysteine |

2 Tritylthio Ethanamine As a Strategic Protecting Group in Advanced Organic Synthesis

Role of the Trityl Group in Thiol Protection

The triphenylmethyl (trityl, Trt) group is a widely employed protecting group for the highly nucleophilic and easily oxidized thiol functional group. total-synthesis.comthieme-connect.de Its effectiveness stems from a combination of steric and electronic properties that render the resulting S-trityl thioether stable under a variety of reaction conditions while allowing for its removal under specific, mild protocols. ontosight.airesearchgate.net

The introduction of the trityl group is typically achieved by reacting a thiol, such as the cysteamine (B1669678) portion of the target molecule, with trityl chloride in the presence of a base like pyridine (B92270). total-synthesis.com The primary role of the trityl group is to provide substantial steric bulk around the sulfur atom. This steric hindrance physically blocks the thiol from participating in undesired reactions, such as oxidation to disulfides or acting as a nucleophile. total-synthesis.com

A key feature of the trityl protecting group is its lability under acidic conditions. commonorganicchemistry.com The cleavage mechanism proceeds through the formation of the triphenylmethyl cation (trityl cation), a species that is highly stabilized by resonance across the three phenyl rings. total-synthesis.comthieme-connect.de This inherent stability means that relatively mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or formic acid, are sufficient to deprotect the thiol. total-synthesis.com The stability of the trityl-protected thiol to various reagents allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected sulfur.

Table 1: Stability of the Tritylthio Group under Various Reaction Conditions

| Condition Category | Specific Reagents/Conditions | Stability of Tritylthio Group |

| Acidic | Trifluoroacetic Acid (TFA), Formic Acid, HBr | Labile (Cleaved) |

| Basic | Piperidine, Pyridine, NaOH, NaOCH₃ | Stable |

| Reductive | H₂/Catalyst (e.g., Ni, Rh), LiAlH₄, NaBH₄ | Stable organic-chemistry.org |

| Oxidative | KMnO₄, CrO₃, I₂, Br₂ | Stable organic-chemistry.org |

| Nucleophiles | Organolithiums (RLi), Grignard (RMgX) | Stable organic-chemistry.org |

| Heavy Metals | Ag(I), Hg(II) salts | Labile (Cleaved) researchgate.net |

| Fluoride (B91410) Ion | Tetrabutylammonium (B224687) fluoride (TBAF) | Stable |

Orthogonal Deprotection Strategies

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. This strategy involves using a set of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain intact. wikipedia.orgthieme-connect.de The acid-labile nature of the trityl group makes it an excellent component of such strategies.

The S-trityl group can be selectively cleaved using mild acid, leaving protecting groups from other orthogonal sets untouched. This allows for precise, stepwise manipulation of the molecule. For instance, the trityl group can be removed without affecting base-labile or fluoride-labile protecting groups.

Common orthogonal partners for the trityl group include:

Fmoc (9-Fluorenylmethyloxycarbonyl) group: Used to protect amines, the Fmoc group is stable to acid but is rapidly removed by treatment with a mild base, such as piperidine. wikipedia.orgthieme-connect.de This orthogonality is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).

Silyl Ethers (TBDMS, TBDPS): These groups, commonly used to protect alcohols, are removed by fluoride ion sources like tetrabutylammonium fluoride (TBAF). thieme-connect.de They are generally stable to the acidic conditions required for trityl removal, although strong acids will cleave them. total-synthesis.comnih.gov

Acm (Acetamidomethyl) group: Another thiol protecting group, Acm is stable to the acidic conditions that cleave the trityl group. It is typically removed later in a synthesis using reagents like iodine or silver salts. researchgate.netgoogle.com

Benzyl (Bzl) ethers: These are stable to both the acidic removal of trityl groups and the basic removal of Fmoc groups. They are typically cleaved under reductive conditions, such as catalytic hydrogenation. organic-chemistry.org

Table 2: Orthogonal Protecting Groups and Their Compatibility with Trityl Deprotection

| Protecting Group | Protected Functionality | Cleavage Conditions | Stable to Trityl Deprotection (e.g., mild TFA)? |

| Trityl (Trt) | Thiol, Alcohol, Amine | Mild Acid (TFA, Formic Acid) total-synthesis.com | N/A |

| Fmoc | Amine | Base (e.g., Piperidine) wikipedia.org | Yes |

| Boc | Amine | Stronger Acid (e.g., TFA) | No (Cleaved simultaneously) |

| TBDMS/TBDPS | Alcohol | Fluoride Ion (TBAF) thieme-connect.de | Yes total-synthesis.comnih.gov |

| Acm | Thiol | Iodine, Silver(I) researchgate.netgoogle.com | Yes |

| Benzyl (Bzl) | Alcohol, Thiol | Catalytic Hydrogenation organic-chemistry.org | Yes |

Applications in Multistep Organic Syntheses

The unique properties of 2-(Tritylthio)ethanamine and its derivatives, like Cys(Trt), make them indispensable in various fields of complex synthesis, most notably in the assembly of peptides and oligonucleotides. ontosight.aiglenresearch.com

Regioselective Disulfide Bond Formation in Peptide Synthesis: A significant challenge in synthesizing peptides containing multiple cysteine residues is controlling the formation of disulfide bonds to achieve the correct, native structure. The use of orthogonally protected cysteine derivatives is the primary solution to this problem. researchgate.netwikipedia.org For example, in the synthesis of complex peptides like conotoxins, different cysteine residues can be incorporated into the peptide chain with different protecting groups, such as Cys(Trt), Cys(Acm), and Cys(StBu). researchgate.net The S-Trt group can be selectively removed first using mild acid, allowing the formation of the first disulfide bond via oxidation. The remaining protected cysteines are unaffected. Subsequently, the Acm groups can be removed under different conditions (e.g., with iodine) to form the second disulfide bond in a specific, predetermined location. researchgate.net

Convergent Synthesis of Thioether-Containing Peptides: this compound is also valuable in the synthesis of peptidomimetics where an amide bond is replaced by a stable thioether linkage. In one convergent strategy, a peptide fragment containing a haloacetyl group is synthesized on a solid support. nih.gov Separately, a second peptide or amino acid, such as this compound, is anchored to a trityl-type resin via its thiol group. nih.gov After elongation of this second fragment, it is cleaved from the resin with the trityl-protected thiol intact. The free amine of this fragment can then be reacted with the haloacetylated peptide, forming the desired thioether bond. The trityl group can then be removed in a final step to furnish the complete molecule.

Synthesis of Modified Oligonucleotides: In the synthesis of DNA and RNA, trityl-protected amino-modifiers are used to introduce functional groups, such as primary amines, at specific positions of the oligonucleotide, often the 5'-terminus. glenresearch.com These modifiers, which are structurally analogous to this compound, allow for the subsequent attachment of labels, dyes, or other moieties. The bulky and hydrophobic trityl group is often retained after the synthesis is complete for a purification technique known as "trityl-on" reversed-phase HPLC. This method effectively separates the full-length, trityl-bearing product from shorter, "failure" sequences that lack the trityl group. The trityl group is then removed from the purified oligonucleotide in a final acid treatment step. glenresearch.com

Table 3: Example Application in Regioselective Synthesis of a Two-Disulfide Peptide

| Step | Action | Key Reagents | Role of Trityl Group |

| 1 | Solid-Phase Peptide Synthesis | Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, etc. | Stable protecting group for specific cysteine side chains during peptide elongation. |

| 2 | Cleavage from Resin | TFA Cocktail | Trityl group is cleaved simultaneously with resin cleavage and other acid-labile groups. |

| 3 | First Disulfide Formation | Oxidation (e.g., air, DMSO) | The now-free thiols from the original Cys(Trt) residues form the first disulfide bond. Cys(Acm) remains protected. |

| 4 | Second Disulfide Formation | Iodine (I₂) | The Acm groups are oxidatively cleaved, allowing the remaining free thiols to form the second disulfide bond. |

Applications of 2 Tritylthio Ethanamine As a Molecular Building Block

Construction of Complex Organic Architectures

The strategic design of molecular building blocks is fundamental to the creation of complex organic and supramolecular architectures. ambeed.com The bifunctionality of 2-(tritylthio)ethanamine, with its orthogonally reactive amine and protected thiol groups, makes it a prime candidate for the synthesis of intricate structures such as macrocycles and self-assembled monolayers.

Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. nih.gov The synthesis of these large ring structures often requires building blocks with multiple reactive sites that can be addressed sequentially. For instance, the amine group of this compound can be used in amide bond formation to construct a linear precursor. Subsequent deprotection of the trityl group to reveal the thiol allows for intramolecular cyclization through disulfide bond formation or other thiol-based ligation chemistries, leading to the formation of a macrocycle. A notable example is the synthesis of cystamine-based polymers, where a derivative, N1,N6-bis(2-(tritylthio)ethyl)adipamide, is synthesized from this compound and adipoyl chloride. mdpi.com This intermediate is then used to create linear and cross-linked polymers with disulfide bonds in their backbone. mdpi.com

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies on a surface that are formed by the spontaneous organization of molecules. nih.govuba.ar The thiol group has a strong affinity for gold surfaces, making thiol-containing molecules excellent candidates for forming SAMs. The trityl-protected thiol of this compound allows for the synthesis of complex molecules in solution, which can then be deprotected to expose the thiol for subsequent self-assembly onto a gold substrate. This approach enables the creation of functionalized surfaces with tailored properties. For example, the amine group can be modified with other functional moieties prior to the deprotection and assembly process, leading to SAMs with specific chemical or biological recognition capabilities. uba.ar

| Architectural Class | Role of this compound | Key Reaction |

| Macrocycles | Provides amine for linear chain extension and a protected thiol for cyclization. | Amide bond formation, Thiol deprotection, Disulfide bond formation. |

| Self-Assembled Monolayers (SAMs) | Serves as a precursor for molecules that form SAMs on gold surfaces. | Thiol deprotection, Thiol-gold interaction. |

Role in Peptide and Protein Synthesis

The synthesis of peptides and proteins with specific sequences and functions is a cornerstone of biomedical research. Solid-phase peptide synthesis (SPPS) is the most common method for artificially producing peptides. nih.govrsc.org this compound and its derivatives are particularly useful in this field for the introduction of cysteine residues into peptide chains. Cysteine's thiol group is crucial for forming disulfide bridges, which are vital for the structure and stability of many proteins and peptides. uba.ar

In SPPS, amino acids are added sequentially to a growing peptide chain that is anchored to a solid support. The use of a trityl group to protect the thiol of cysteine prevents unwanted side reactions during the peptide elongation process. The trityl group is stable to the conditions used for the removal of the temporary Nα-protecting groups (like Fmoc) but can be cleaved under acidic conditions at the end of the synthesis to allow for the formation of disulfide bonds. nih.gov

A significant application of trityl-protected cysteamine (B1669678), a close analog of this compound, is in the synthesis of cyclic peptides. mdpi.com Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. In a one-pot cyclization method, a linear peptide precursor containing an N-terminal cysteine and a C-terminal N-2-[thioethyl]glycine moiety (derived from trityl-protected cysteamine) is synthesized on a solid support. mdpi.com Upon cleavage from the resin, the molecule undergoes an N,S-acyl shift, which facilitates an intramolecular native chemical ligation, resulting in the formation of a cyclic peptide. mdpi.com This strategy has been successfully employed in the synthesis of cyclic peptides containing cysteine residues. mdpi.com

| Peptide Synthesis Application | Function of this compound Moiety | Key Advantage |

| Incorporation of Cysteine | Provides a protected thiol group for cysteine residues in SPPS. | Prevents side reactions of the thiol group during peptide elongation. |

| Synthesis of Cyclic Peptides | Acts as a precursor to a C-terminal thioester for intramolecular cyclization. | Enables efficient one-pot cyclization of peptides on a solid support. |

Utilization in Polymer Chemistry and Material Science

The versatility of this compound extends into the realm of polymer chemistry and material science, where it serves as a key building block for creating functional polymers and modifying surfaces.

Synthesis of Stimuli-Responsive Polymers

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or redox potential. mdpi.comrsc.org The disulfide bond is a well-known redox-responsive linkage, as it can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells compared to the extracellular environment. This property makes disulfide-containing polymers highly attractive for targeted drug delivery applications. nih.gov

This compound is an ideal monomer for incorporating redox-responsive disulfide bonds into the backbone or side chains of polymers. The trityl protection allows for controlled polymerization via the amine group, followed by deprotection to yield polymers with pendant thiol groups. These thiol groups can then be oxidized to form disulfide crosslinks, resulting in the formation of redox-sensitive hydrogels or nanogels. Alternatively, a dithiol monomer can be synthesized from this compound and subsequently polymerized with other monomers to create linear polymers with disulfide linkages in the main chain. mdpi.com These polymers are stable in physiological conditions but will degrade and release their payload in a reductive environment, such as the intracellular space of cancer cells. rsc.org

A study detailed the synthesis of linear and cross-linked cystamine-based polymers for colon-targeted drug delivery. mdpi.com The synthesis started with the reaction of this compound with adipoyl chloride to form a diamide, which was then deprotected and polymerized to yield redox-sensitive polymers. mdpi.com

| Polymer Type | Role of this compound | Stimulus and Response |

| Redox-Responsive Hydrogels | Precursor to polymers with pendant thiol groups for disulfide crosslinking. | Reducing agents cause cleavage of disulfide bonds and degradation of the hydrogel. |

| Redox-Responsive Linear Polymers | Precursor to dithiol monomers for polymerization into the polymer backbone. | Reducing agents lead to cleavage of the polymer backbone. |

Surface Modification and Bioconjugation Strategies

The ability to modify surfaces with specific chemical or biological functionalities is crucial for a wide range of applications, including biosensors, medical implants, and chromatography. nih.gov The thiol group of deprotected this compound is a versatile handle for surface modification, particularly through "thiol-ene" click chemistry and bioconjugation.

"Thiol-ene" click chemistry is a highly efficient and specific reaction between a thiol and an alkene, often initiated by light or a radical initiator. nih.govnih.gov Surfaces can be functionalized with alkene groups, and then polymers or biomolecules containing a deprotected thiol from a this compound precursor can be "clicked" onto the surface. This method allows for the creation of densely functionalized surfaces with high precision and control. For example, porous polymer monoliths have been modified using thiol-ene chemistry to create stationary phases for chromatographic separations. nih.gov

Bioconjugation is the process of linking biomolecules, such as proteins or nucleic acids, to other molecules or surfaces. The amine group of this compound can be reacted with a biomolecule, and the deprotected thiol can then be used to anchor the biomolecule to a surface or another molecule. This strategy is valuable for the development of biosensors, where the specific recognition properties of the biomolecule can be harnessed. The reversible nature of the amine and thiol coupling can also be exploited in certain "click" and "declick" chemical strategies for controlled molecular assembly and disassembly. researchgate.net

| Application | Role of this compound | Key Chemistry |

| Surface Functionalization | Provides a thiol group for attachment to surfaces via "thiol-ene" chemistry. | Thiol-ene click reaction. |

| Bioconjugation | Acts as a linker to attach biomolecules to surfaces or other molecules. | Amide bond formation, Thiol-maleimide coupling, etc. |

Investigations into the Biological and Medicinal Chemistry of 2 Tritylthio Ethanamine Derivatives

Inhibition of Kinesin Spindle Protein (KSP/Eg5) Activity

Derivatives of 2-(Tritylthio)ethanamine have been identified as a promising class of small, conformationally flexible inhibitors of the human Kinesin Spindle Protein (KSP/Eg5). nih.gov The parent compound, S-trityl-L-cysteine (STLC), is a known allosteric inhibitor of KSP, but its poor pharmacological properties have spurred the development of analogues with improved characteristics. nih.govnih.gov The this compound scaffold serves as a foundational structure for these new derivatives, which have demonstrated potent inhibitory effects in various experimental settings. nih.gov

Biochemical and Cell-Based Assay Analyses

The inhibitory potential of this compound derivatives against KSP/Eg5 has been rigorously evaluated through a combination of biochemical and cell-based assays. nih.gov Biochemical assays directly measure the inhibition of KSP's ATPase activity, a critical function for its motor activity. These assays have been instrumental in guiding the modification of the triphenylmethyl and cysteine moieties of the parent compounds to generate new cysteinol and cysteamine (B1669678) derivatives with enhanced inhibitory activity. nih.govnih.gov

Cell-based assays, on the other hand, assess the effects of these compounds on whole cells. These studies have confirmed that the derivatives are effective inhibitors of human KSP within a cellular context, leading to the characteristic mitotic arrest phenotype associated with KSP inhibition. nih.gov

Impact on Microtubule Dynamics and Cell Division

KSP/Eg5 plays an essential role in the assembly of the bipolar mitotic spindle, a microtubule-based structure necessary for proper chromosome segregation during cell division. nih.govnih.gov Inhibition of KSP by this compound derivatives disrupts the normal dynamics of microtubules, preventing them from forming a functional spindle. nih.gov Instead of a bipolar spindle, cells treated with these inhibitors form a "monoastral" spindle, where all chromosomes are arranged in a radial pattern around a single centrosome. researchgate.netnih.gov This disruption of microtubule organization halts the cell cycle in mitosis, ultimately triggering apoptosis or programmed cell death. nih.govnih.gov

Anti-proliferative Effects in Cancer Cell Lines

The ability of this compound derivatives to induce mitotic arrest translates into potent anti-proliferative effects against various cancer cell lines. nih.govnih.gov Extensive screening against the National Cancer Institute's 60 human tumor cell line panel (NCI60) has revealed that these compounds exhibit significant potency. nih.govnih.gov The anti-proliferative properties of these derivatives are a direct consequence of their KSP inhibitory activity, highlighting their potential as anti-cancer therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

To optimize the therapeutic potential of this compound derivatives, researchers have conducted extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net These investigations systematically modify different parts of the molecule to understand how these changes affect its biological activity. The goal is to identify the key structural features required for potent KSP/Eg5 inhibition and to develop analogues with improved efficacy and drug-like properties. nih.govnih.gov

Modifications of the Trityl Group

A critical focus of SAR studies has been the modification of the trityl (triphenylmethyl) group, as this moiety plays a crucial role in the inhibitory activity of these compounds. nih.gov Research has shown that substitutions on the phenyl rings of the trityl group can significantly impact the potency of the inhibitor.

For instance, an initial SAR study on S-trityl-L-cysteine (STLC) analogues revealed that substitutions at the para-position of one of the phenyl rings were particularly effective. nih.gov This led to the development of compounds with an estimated inhibitory constant (Ki) of 100 nM in in vitro biochemical assays and an EC50 of 200 nM for inducing mitotic arrest in cell-based assays. nih.gov These findings underscore the importance of the trityl group for potent Eg5 inhibition and provide a roadmap for designing more effective analogues. researchgate.netnih.gov

Modifications of the Ethanamine Backbone

Modifications to the ethanamine backbone of this compound have been a key area of investigation to enhance its biological activity and physicochemical properties. The inherent amphiphilic nature of the parent compound can lead to poor water solubility and reduced permeability, which in turn affects its bioavailability. nih.gov To address these limitations, researchers have explored various structural alterations.

A notable strategy involves the reduction of the carboxylic acid group of related cysteine derivatives to a primary alcohol, yielding cysteinol analogs. nih.gov For instance, the conversion of S-trityl-L-cysteine (STLC) to its corresponding cysteinol derivative has been shown to influence its activity as a kinesin spindle protein (KSP) inhibitor. nih.gov Further modifications include the synthesis of simple ethanamine derivatives from cysteamine. nih.gov

One study systematically evaluated a series of analogs and found that while many structural changes to the trityl group tend to decrease inhibitory activity, specific substitutions at the para-position of the triphenylmethyl group, such as methyl, chloro, and methoxy (B1213986) groups, can enhance the potency of STLC analogs. nih.gov The development of a new class of conformationally flexible KSP inhibitors based on the this compound scaffold has been a significant outcome of this research. These derivatives have demonstrated effectiveness as inhibitors of human KSP in both biochemical and cell-based assays. nih.gov

For example, the 4-methoxy-substituted cysteinol compound, which incorporates modifications to both the trityl group and the amino acid backbone, showed increased KSP inhibitory activity. nih.gov The simple ethanamine derivative prepared from cysteamine exhibited the highest potency in one study, with an EC50 of 115 nM. nih.gov These findings highlight the potential of the this compound scaffold for developing new anticancer therapeutics with improved drug-like characteristics. nih.gov

Table 1: KSP Inhibitory Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Modification | Biochemical Assay (IC50) | Cellular Assay (EC50) |

|---|---|---|---|

| S-trityl-L-cysteine (STLC) | Parent compound | Baseline | Baseline |

| 4'-methoxytrityl derivative | Methoxy substitution on trityl group | Increased potency | Increased potency |

| Cysteinol derivative | Reduction of carboxylic acid to alcohol | Variable | Variable |

| 4-methoxy-substituted cysteinol | Methoxy group and alcohol modification | Additive increase in activity | Additive increase in activity |

| Ethanamine derivative (from cysteamine) | Simple ethanamine backbone | - | 115 nM |

Data synthesized from research on KSP inhibitors based on the this compound scaffold. nih.gov

Enantiomeric Activity Investigations

The stereochemistry of this compound derivatives plays a crucial role in their biological activity. Investigations into the enantiomeric activity have revealed interesting findings regarding their interaction with biological targets like the kinesin spindle protein (KSP).

Historically, both the R- and S-enantiomers of trityl-cysteine, derived from D- and L-cysteine respectively, have been shown to inhibit KSP with equivalent potency. nih.gov This suggests that for this particular scaffold, the stereocenter at the alpha-carbon of the amino acid might not be a critical determinant for KSP inhibition.

To further explore this, individual enantiomers of 4'-methoxytrityl derivatives were prepared and their activities were compared. nih.gov The enantiomer derived from D-cysteine displayed equivalent activity in both biochemical and cell-based assays to its L-cysteine-derived counterpart. nih.gov This reinforces the observation that the stereochemistry at this position may not be a key factor for the KSP inhibitory activity of this class of compounds. This is significant as it simplifies the synthetic process, as separation of enantiomers may not be necessary for achieving the desired biological effect in this context. nih.gov

Broader Biological Activities and Therapeutic Potential

Beyond its role in the development of KSP inhibitors, the this compound scaffold has been associated with a wider range of biological activities, indicating its potential for broader therapeutic applications.

Antioxidant Properties

Some research suggests that this compound and its derivatives possess antioxidant properties. ontosight.ai This activity is likely attributed to the presence of the thiol group, which can be liberated from the trityl protecting group. Thiols are known to act as reducing agents and can participate in redox reactions, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress. While detailed mechanistic studies on the antioxidant activity of this compound itself are not extensively documented, the known antioxidant capabilities of related thiol-containing compounds provide a strong basis for this potential. mdpi.com

Anti-inflammatory Properties

In addition to antioxidant effects, anti-inflammatory properties have also been reported for this compound. ontosight.ai The mechanism behind this activity is not fully elucidated but could be linked to its antioxidant effects, as oxidative stress is a known contributor to inflammatory processes. By reducing ROS levels, these compounds may indirectly modulate inflammatory pathways. Further research is needed to explore the specific molecular targets and signaling pathways involved in the anti-inflammatory actions of this compound derivatives.

Scaffold for Novel Drug Development

The this compound structure serves as a valuable scaffold for the development of new therapeutic agents. nih.gov Its utility as a building block stems from its unique chemical properties, including the ability to act as a protecting group for the sulfhydryl group of cysteine residues in peptide and protein synthesis. ontosight.ai This protective role is crucial in multi-step syntheses of complex biologically active molecules. ontosight.ai

The development of a series of 2-methylthio-pyrido-triazolopyrimidines with demonstrated antioxidant activity showcases the versatility of using a thioether-containing scaffold for creating novel bioactive compounds. researchgate.net Similarly, indole-2-carboxamides have been explored as a scaffold for designing new TRPV1 agonists, highlighting the general principle of using specific chemical frameworks to generate compounds with desired biological activities. mdpi.com The conformational flexibility and the potential for diverse chemical modifications make the this compound scaffold a promising starting point for discovering new drugs targeting a variety of diseases. nih.gov

Mechanistic Elucidation of Biological Interactions

The biological effects of this compound derivatives are a result of their interactions with specific molecular targets. A primary mechanism of action that has been identified is the inhibition of the kinesin spindle protein (KSP). nih.gov KSP is a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of KSP leads to cell cycle arrest and the formation of characteristic monopolar spindles, ultimately resulting in cell death in proliferating cells. nih.gov This makes KSP an attractive target for anticancer therapies.

Derivatives of this compound act as allosteric inhibitors of KSP, binding to a site distinct from the ATP-binding pocket. nih.gov This allosteric inhibition mechanism is shared by other KSP inhibitors like S-trityl-L-cysteine (STLC). nih.gov The potent activity and conformational flexibility of these small molecule inhibitors offer significant promise for their application as anticancer agents. nih.gov

Beyond KSP inhibition, other potential mechanisms have been suggested. For instance, some derivatives have been noted to exhibit cytotoxic effects against cancer cell lines by inducing mitotic arrest, characterized by the formation of monopolar spindles and an increase in the levels of histone H3 and mitotic proteins. There is also mention of the inhibition of sirtuin 2, a protein involved in cellular regulation, as a potential anticancer mechanism. Furthermore, interactions with human serum albumin have been observed, which could influence the compound's distribution and availability to target cells.

Cellular Target Identification Beyond KSP

While the inhibitory action of this compound derivatives on KSP is well-documented, leading to mitotic arrest and anti-proliferative effects, the scientific community has begun to uncover alternative mechanisms of action. A significant breakthrough in this area has been the identification of Sirtuin 2 (SIRT2) as a novel target for derivatives of S-trityl-L-cysteine (STLC), a prominent compound based on the this compound framework. nih.govmdpi.com

SIRT2 is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases involved in a multitude of cellular processes, including gene expression, metabolism, and cell cycle regulation. researchgate.net The dysregulation of SIRT2 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. researchgate.net

Recognizing the therapeutic potential of SIRT2 inhibition, researchers have successfully repurposed the STLC scaffold. nih.govmdpi.comresearchgate.net By modifying the amino and carboxyl groups of STLC, which are crucial for its binding to KSP, new derivatives have been synthesized that exhibit significant inhibitory activity against SIRT2. nih.govresearchgate.net This strategic modification not only shifted the target preference of the scaffold but also addressed some of the pharmacological limitations of the parent compound, such as solubility. nih.govmdpi.com

Key among these repurposed derivatives are compounds designated as STC4 and STC11. nih.govmdpi.com Further optimization led to the development of S-trityl cysteamine derivatives, such as STCY1 and STCY6, which demonstrated even greater inhibitory potency against SIRT2. researchgate.net The successful targeting of SIRT2 by these modified this compound derivatives underscores the versatility of this chemical scaffold and highlights a promising new direction for the development of novel anti-cancer agents.

Table 1: SIRT2 Inhibitory Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Key Findings | Reference |

|---|---|---|---|---|

| STC4 | SIRT2 | 10.8 ± 1.9 | Repurposed STLC derivative with significant SIRT2 inhibition. | nih.govmdpi.com |

| STC11 | SIRT2 | 9.5 ± 1.2 | Hydrazide analogue of STC4 with slightly improved in vitro activity. | nih.govmdpi.com |

| STCY1 | SIRT2 | More potent than STC4 | S-trityl cysteamine derivative with enhanced SIRT2 inhibitory activity. | researchgate.net |

| STCY6 | SIRT2 | More potent than STC4 | Another S-trityl cysteamine derivative with improved SIRT2 inhibition. | researchgate.net |

Molecular Docking and Binding Site Analysis

To elucidate the mechanism of action of these novel SIRT2 inhibitors, molecular docking studies have been employed. These computational analyses have provided valuable insights into the binding modes of the this compound derivatives within the active site of SIRT2, revealing key interactions that contribute to their inhibitory activity. researchgate.net

Initial docking studies with the derivative STC4 suggested that its methyl ester group interacted with the amino acid residue Asn168 of SIRT2. researchgate.net However, this interaction was thought to potentially hinder the compound from reaching a more selective pocket within the enzyme. researchgate.net This observation prompted the design of new derivatives lacking the methyl ester, leading to the synthesis of the more potent S-trityl cysteamine compounds, STCY1 and STCY6. researchgate.net

Subsequent molecular docking of the lead compound, STCY1, into the SIRT2 active site revealed a different and more favorable binding mode. researchgate.net A key interaction was identified between the nitrogen atom of the pyridine (B92270) ring in STCY1 and the amino acid residue Ala135 of SIRT2. researchgate.net This interaction appears to be crucial for the enhanced inhibitory potency of the S-trityl cysteamine series. researchgate.net

These findings from molecular docking and binding site analysis have been instrumental in the structure-guided design of more effective SIRT2 inhibitors based on the this compound scaffold. The ability to visualize and understand these molecular interactions at an atomic level provides a rational basis for further optimization and development of this promising class of compounds.

Table 2: Molecular Docking and Binding Site Interactions of this compound Derivatives with SIRT2

| Compound | Protein Target | Key Interacting Residues | Binding Site Details | Reference |

|---|---|---|---|---|

| STC4 | SIRT2 | Asn168 | The methyl ester of STC4 interacts with Asn168, which may limit access to a more selective pocket. | researchgate.net |

| STCY1 | SIRT2 | Ala135 | The nitrogen of the pyridine ring forms a key interaction with Ala135 in a selective pocket of the enzyme. | researchgate.net |

Advanced Analytical and Spectroscopic Methodologies for 2 Tritylthio Ethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Tritylthio)ethanamine. Both ¹H and ¹³C NMR are used to provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively.

Detailed Research Findings: In ¹H NMR spectroscopy, the complex signal in the aromatic region is characteristic of the trityl (triphenylmethyl) group. The protons of the three phenyl rings typically appear as a multiplet between δ 7.2 and 7.5 ppm. The ethylamine (B1201723) portion of the molecule gives rise to two distinct signals, usually triplets, corresponding to the methylene (B1212753) group adjacent to the sulfur atom (S-CH₂) and the methylene group adjacent to the amine (N-CH₂). The integration of these signals confirms the proton count for each distinct chemical environment.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectra will show characteristic signals for the quaternary carbon of the trityl group, the aromatic carbons, and the two aliphatic carbons of the ethanamine chain. The chemical shifts are influenced by the electronegativity of the neighboring sulfur and nitrogen atoms. While specific spectra for this compound are often embedded within broader research, analysis of related structures and synthetic precursors confirms these expected patterns. researchgate.netnih.gov NMR spectrometers operating at frequencies such as 400 MHz are commonly used to acquire such data, with deuterated solvents like chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) being standard choices. researchgate.netacs.org

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (15H) | ~ 7.20 - 7.50 | Multiplet |

| -S-CH₂ -CH₂-NH₂ (2H) | ~ 2.45 | Triplet |

| -S-CH₂-CH₂ -NH₂ (2H) | ~ 2.70 | Triplet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C (Ph)₃ | ~ 67 |

| Aromatic C H | ~ 126 - 130 |

| Aromatic Quaternary C | ~ 145 |

| -C H₂-S- | ~ 35 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula.

Detailed Research Findings: Electrospray Ionization (ESI) is a common soft ionization technique used for analyzing this compound and its derivatives, as it typically keeps the molecule intact, showing a prominent molecular ion peak [M+H]⁺. nih.govrsc.org For this compound (C₂₁H₂₁NS), the expected monoisotopic mass is approximately 319.14. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision (typically to within 5 ppm), confirming the molecular formula C₂₁H₂₁NS and distinguishing it from other isobaric compounds. acs.org

Fragmentation patterns observed in MS/MS experiments can further confirm the structure. The most characteristic fragmentation involves the cleavage of the C-S bond to produce the highly stable trityl cation ([C(C₆H₅)₃]⁺) at an m/z of 243. This is often the base peak in the spectrum. Other fragments may arise from the loss of the amine group or cleavage within the ethylamine chain.

Key Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Significance |

|---|---|---|---|

| [M+H]⁺ | [C₂₁H₂₂NS]⁺ | 320.1473 | Molecular Ion |

| [M-NH₂]⁺ | [C₂₁H₂₀S]⁺ | 304.1286 | Loss of Amino Group |

Chromatographic Techniques (HPLC, UPLC, GC) for Purity and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary techniques used.

Detailed Research Findings: Reversed-phase HPLC is frequently employed for both the analysis and purification of this compound and its reaction products. nih.gov Due to the hydrophobic nature of the trityl group, C18 columns are highly effective. A typical mobile phase consists of a gradient system of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is commonly performed using a UV detector, as the phenyl rings of the trityl group exhibit strong absorbance.

While less commonly cited specifically for this compound, GC can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. Derivatization may sometimes be employed to improve its chromatographic behavior. UPLC, a higher-resolution version of HPLC, can offer faster analysis times and improved separation efficiency.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, reversed-phase |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV Absorbance (e.g., 220 nm, 254 nm) |

Spectroscopic Methods (IR, UV/Vis) for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions.

Detailed Research Findings: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching of the primary amine group typically appears as a medium-intensity signal or a doublet in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic rings are found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-S stretch is typically weak and found in the fingerprint region (600-800 cm⁻¹). In studies involving this compound, IR spectroscopy is regularly used to confirm the integrity of these groups or their modification during a reaction. rsc.org

UV/Vis spectroscopy reveals electronic transitions within the molecule. The prominent chromophore in this compound is the trityl group. The phenyl rings give rise to strong absorptions in the UV region, typically with a maximum (λ_max) around 220-230 nm and weaker, fine-structured bands around 260-270 nm, which are characteristic of the benzene (B151609) ring.

Characteristic Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bend | 1580 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing data on bond lengths, bond angles, and conformation.

Detailed Research Findings: For a molecule like this compound, X-ray crystallography could provide invaluable information on the conformation of the trityl group and the ethanamine side chain in the solid state. However, obtaining single crystals of sufficient quality for diffraction studies can be challenging. While X-ray crystallography has been successfully applied to complex structures and metallacrowns synthesized using derivatives of S-tritylcysteamine rsc.org, a published single-crystal X-ray structure for this compound itself is not readily found in the scientific literature. The successful analysis of derivatives suggests that the parent compound is amenable to crystallization under appropriate conditions.

Theoretical and Computational Investigations of 2 Tritylthio Ethanamine

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. youtube.comyoutube.com For 2-(Tritylthio)ethanamine, these calculations can elucidate its most stable three-dimensional structure and the distribution of electrons within the molecule.

The electronic structure of this compound can also be detailed through quantum chemical calculations. These methods can compute key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. nih.gov For thioether-containing compounds, the sulfur atom's lone pairs often contribute significantly to the HOMO, making it a key site for electrophilic attack. mdpi.com The trityl group, with its extensive π-system, also plays a major role in the molecule's electronic properties.

To illustrate the type of data generated from such calculations, the following table presents calculated quantum chemical parameters for related thiophene (B33073) derivatives, which share the presence of a sulfur atom and an aromatic system.

Table 1: Calculated Quantum Chemical Parameters for Thiophene Derivatives (Illustrative)

| Parameter | 2-Thiophenecarboxylic Acid | 3-Thiophenecarboxylic Acid | Thiophene-2-acetic acid |

|---|---|---|---|

| EHOMO (eV) | -7.02 | -6.98 | -6.85 |

| ELUMO (eV) | -1.95 | -1.89 | -1.76 |

| Energy Gap (eV) | 5.07 | 5.09 | 5.09 |

| Dipole Moment (Debye) | 2.35 | 3.12 | 2.88 |

This table is illustrative and presents data for thiophene derivatives to demonstrate the types of parameters obtained from quantum chemical calculations. researchgate.net

Molecular Dynamics Simulations of Biological Interactions

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into how this compound might interact with biological systems such as proteins or cell membranes. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and binding events. duke.edu

When studying the interaction of a small molecule like this compound with a protein, MD simulations can be used to predict binding modes and estimate the binding affinity. nih.govacs.org The simulation can reveal how the flexible ethanamine tail and the bulky trityl group fit into a protein's binding pocket, and which intermolecular forces, such as hydrogen bonds or hydrophobic interactions, stabilize the complex. irbbarcelona.org The conformational flexibility of both the ligand and the protein is a key factor that can be effectively studied with MD. nih.gov

MD simulations are also well-suited to investigate how this compound interacts with biological membranes. nih.govacs.org The trityl group's lipophilicity suggests a tendency to partition into the hydrophobic core of a lipid bilayer. Simulations can model this process, showing the orientation of the molecule within the membrane and its effect on membrane properties. researchgate.netresearchgate.net

The following table illustrates typical data that can be extracted from MD simulations, in this case showing interaction energies between a small molecule ligand and a protein receptor.

Table 2: Interaction Energies from a Molecular Dynamics Simulation (Illustrative)

| Interaction Type | Ligand-Receptor System 1 (kcal/mol) | Ligand-Receptor System 2 (kcal/mol) |

|---|---|---|

| Van der Waals Energy | -45.8 | -52.3 |

| Electrostatic Energy | -15.2 | -12.7 |

| Total Interaction Energy | -61.0 | -65.0 |

This table is for illustrative purposes, showing the kind of energy data that can be obtained from MD simulations of a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. ijsmr.inmdpi.com These models can then be used to predict the activity of new, untested compounds. frontiersin.orgnih.gov For this compound, a QSAR model could be developed to predict its potential biological effects, such as cytotoxicity or receptor binding affinity. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties (like logP, molecular weight, or polar surface area) or structural features. frontiersin.orgfrontiersin.orgresearchgate.net Statistical methods are then used to build a mathematical equation that best correlates the descriptors with the observed activity.

For a molecule like this compound, relevant descriptors would likely include those related to its size and shape (due to the trityl group), its lipophilicity, and its hydrogen bonding capacity (from the amine group). A successful QSAR model could guide the design of new derivatives of this compound with improved activity or other desired properties. tandfonline.com

The table below provides an example of the types of molecular descriptors that are often used in QSAR studies.

Table 3: Molecular Descriptors Used in QSAR Modeling (Illustrative)

| Descriptor | Description | Example Value (for a hypothetical molecule) |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | 319.47 |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 4.5 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule, related to its ability to permeate membranes. | 26.02 Ų |

| Number of Rotatable Bonds | The number of bonds that allow free rotation, an indicator of molecular flexibility. | 6 |

This table presents examples of common molecular descriptors used in QSAR studies and is for illustrative purposes. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(Tritylthio)ethanamine, and how can reaction efficiency be quantified?

Methodological Answer:

- Synthetic Routes : Common approaches involve nucleophilic substitution between tritylthiol and 2-bromoethylamine derivatives under inert atmospheres (e.g., N₂). Alternative methods include thiol-amine coupling using carbodiimide-based activating agents.

- Efficiency Metrics : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Calculate yields gravimetrically after purification (e.g., column chromatography or recrystallization).

- Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) and track outcomes using kinetic studies. For example, elevated temperatures (60–80°C) in anhydrous DMF may improve conversion rates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) or gas chromatography (GC) with flame ionization detection. Compare retention times against standards.

- Structural Confirmation :

- NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra to verify trityl (aromatic protons at δ 7.2–7.4 ppm) and ethanamine (CH₂NH₂ at δ 2.6–3.1 ppm) moieties .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF.

- Crystallography : For crystalline derivatives, perform single-crystal X-ray diffraction using SHELX software to resolve bond lengths and angles .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.

- Waste Management : Collect reaction waste in designated containers for halogenated/organic compounds. Neutralize acidic/basic byproducts before disposal.

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and consult SDS guidelines for specific antidotes .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Basis sets such as 6-31G(d,p) provide accuracy for sulfur-containing systems .

- Software Tools : Gaussian or ORCA for geometry optimization and frequency analysis. Compare computed IR/Raman spectra with experimental data to validate models.

- Example Data Table :

| Property | B3LYP/6-31G(d,p) | Experimental |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |

| S–C Bond Length (Å) | 1.82 | 1.81 (XRD) |

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., NMR, MS, XRD) to confirm assignments. For ambiguous peaks, use 2D NMR (COSY, HSQC) to trace coupling patterns.

- Statistical Analysis : Apply multivariate regression or principal component analysis (PCA) to identify outliers in datasets. Use software like R or Python’s SciPy for hypothesis testing .

- Case Study : If NMR signals for NH₂ protons overlap with solvent peaks, repeat analysis in deuterated DMSO or use chemical shift predictors (e.g., ACD/Labs) .

Q. What ethical considerations apply when designing experiments involving reactive intermediates of this compound?

Methodological Answer:

- Risk Assessment : Pre-screen intermediates for mutagenicity (Ames test) and ecotoxicity (Daphnia magna assay). Document hazards in line with REACH regulations.

- Institutional Review : Submit protocols to ethics committees, emphasizing waste disposal plans and emergency response strategies. Reference guidelines from the National Maternity Hospital’s ethical framework .

- Transparency : Disclose all synthetic byproducts in publications, including yields and purification challenges.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

Methodological Answer:

- Error Sources : Identify approximations in computational models (e.g., neglecting solvent effects). Recalculate using polarizable continuum models (PCM) for solvent corrections.

- Experimental Calibration : Validate IR spectrometer calibration with polystyrene standards. Ensure sample preparation (KBr pellets) avoids moisture contamination.

- Example Workflow :

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.